3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” are not available in the searched resources .Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Benzenesulfonamide derivatives have shown significant potential in inhibiting carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including tumor progression. The inhibition of CAs, particularly human (h) isoforms hCA I and II, has been associated with anticancer activities. Certain derivatives, especially those with substituents such as hydroxy and methoxy groups, exhibit cytotoxicity towards tumor cells, indicating their potential as anticancer agents. For instance, compounds with 3,4,5-trimethoxy and 4-hydroxy derivatives have shown interesting cytotoxic activities which could be crucial for further anti-tumor activity studies (Gul et al., 2016).
Chemical Sensing
Some benzenesulfonamide derivatives have been explored for their utility in chemical sensing, particularly for metal ions like Hg2+. A study demonstrated that a pyrazoline-based benzenesulfonamide compound could selectively detect Hg2+ ions in a mixture of various metal ions through a fluorometric "turn-off" method. This property underscores the compound's potential as a selective and sensitive sensor for mercury ion detection, which is crucial for environmental monitoring and public health (Bozkurt & Gul, 2018).
Antidiabetic Agents
Further research has explored the synthesis of fluorinated pyrazoles and benzenesulfonamide derivatives as potential antidiabetic agents. These compounds have shown significant hypoglycemic activity, with some demonstrating favorable drug-like profiles. This suggests their potential as leads in the development of new treatments for diabetes (Faidallah et al., 2016).
COX-2 Inhibition for Anti-inflammatory Applications
Benzenesulfonamide derivatives with specific substituents have also been synthesized and evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors. This activity is relevant for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. For example, compounds with fluorine substitution on the benzenesulfonamide moiety have shown enhanced selectivity for COX-2 inhibition, indicating their potential as safer anti-inflammatory agents (Pal et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO4S/c13-10-7-9(1-2-11(10)14)20(17,18)15-8-12(16)3-5-19-6-4-12/h1-2,7,15-16H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHUDMSWCLVNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.